Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate
CAS No.: 100501-55-1
Cat. No.: VC0020025
Molecular Formula: C11H17NO4
Molecular Weight: 227.26
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 100501-55-1 |
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Molecular Formula | C11H17NO4 |
Molecular Weight | 227.26 |
IUPAC Name | tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate |
Standard InChI | InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-4-9(14)8(6-12)7-13/h7-8H,4-6H2,1-3H3 |
Standard InChI Key | ZKIQUKVRBZWAMF-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(=O)C(C1)C=O |
Introduction
Chemical Identity and Structural Characteristics
Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate is a multifunctional compound featuring a piperidine ring with three key functional groups: a formyl (aldehyde) group at position 3, a ketone (oxo) group at position 4, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. The presence of these diverse functional groups makes this molecule a valuable building block in organic synthesis .
Identification Information
The compound's identification parameters are summarized in the following table:
Parameter | Value |
---|---|
IUPAC Name | tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate |
CAS Registry Number | 100501-55-1 |
Molecular Formula | C₁₁H₁₇NO₄ |
InChIKey | ZKIQUKVRBZWAMF-UHFFFAOYSA-N |
PubChem CID | 51358494 |
Creation Date (PubChem) | 2011-05-17 |
Last Modified (PubChem) | 2025-04-05 |
Common Synonyms
The compound is known by several synonyms, which are frequently encountered in scientific literature and commercial catalogs:
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1-BOC-3-formyl-4-oxo-piperidine
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1-Piperidinecarboxylic acid, 3-formyl-4-oxo-, 1,1-dimethylethyl ester
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tert-Butyl3-formyl-4-oxopiperidine-1-carboxylate
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3-Formyl-4-Oxo-Piperidine-1-Carboxylic Acid Tert-Butyl Ester
Physicochemical Properties
Understanding the physicochemical properties of tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate is crucial for predicting its reactivity, solubility, and handling characteristics.
Basic Physical Properties
Spectroscopic and Analytical Characterization
The compound has specific spectroscopic characteristics that facilitate its identification and purity assessment. These include distinctive NMR signals from the aldehyde proton, the tert-butyl group, and the piperidine ring protons. Mass spectrometry typically shows a molecular ion peak at m/z 227.26 corresponding to its molecular weight, with characteristic fragmentation patterns reflecting the loss of the Boc group .
Synthesis Methods
Several synthetic approaches exist for preparing tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate, with the specific route depending on the starting materials available and the desired scale of production.
Common Synthetic Pathways
While the search results don't provide a direct synthesis method for the specific compound, related compounds offer insights into potential synthetic routes. For instance, tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate is synthesized from N-tert-butyloxycarbonylpiperidin-4-one through a two-stage process involving pyrrolidine in 1,4-dioxane followed by treatment with acetic anhydride .
A potentially similar approach for our target compound might involve:
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Formation of an enamine from N-Boc-4-piperidone
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Reaction with a formylating agent
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Hydrolysis to yield the target compound
Relevant Synthetic Precursors
Based on structural analysis, potential precursors include:
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N-Boc-4-piperidone
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tert-butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate (via reduction/oxidation chemistry)
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tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate (via partial reduction)
Applications in Chemical Research
Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate has significant applications in organic synthesis and pharmaceutical research due to its reactive functional groups and scaffold potential.
Role as a Synthetic Intermediate
The compound serves as a versatile building block in the synthesis of:
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Heterocyclic systems: The formyl group provides a reactive handle for condensation reactions, including:
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Aldol condensations
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Wittig reactions
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Reductive aminations
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Cyclization reactions
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Pharmaceutical intermediates: The compound has been identified in the synthesis of various bioactive compounds, particularly in developing:
Transport Information
According to DOT/IATA regulations, tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate is classified as non-hazardous for transport purposes .
Research Context and Future Directions
Current Research Applications
The compound is primarily utilized in pharmaceutical research contexts, particularly as a building block for constructing more complex molecular architectures. Its role in the synthesis of heterocyclic compounds with potential biological activities makes it valuable in medicinal chemistry research pipelines .
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